5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one
Overview
Description
5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one is a compound of significant interest in scientific research, especially due to its potential as a highly potent and orally efficacious poly(ADP-ribose) polymerase-1/2 (PARP-1/2) inhibitor. It demonstrates exceptional potency against PARP-mediated PARylation and inhibits the proliferation of cancer cells carrying mutant BRCA1/2, showcasing its potential as an anticancer agent (Wang et al., 2016).
Synthesis Analysis
The synthesis of this compound, also known as Talazoparib (BMN 673), involves lead optimization of a novel series of tetrahydropyridophthalazinones as PARP inhibitors. The synthesis highlights a stereospecific dual chiral-center-embedded structure, allowing for unique binding interactions with PARP1/2 proteins. This process demonstrates not only the compound's synthesis but also its development into a drug with favorable pharmacokinetic properties and remarkable antitumor efficacy (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure is characterized by its unique binding capability to PARP1/2 proteins, attributed to its novel stereospecific dual chiral-center-embedded structure. This structure is crucial for its high potency and efficacy as a PARP inhibitor, significantly impacting its pharmacological profile (Wang et al., 2016).
Chemical Reactions and Properties
Chemical properties include its inhibitory action on PARP1 and PARP2 enzyme activity, showcasing Ki values of 1.2 and 0.87 nM, respectively. It inhibits PARP-mediated PARylation in whole-cell assays with an EC50 of 2.51 nM and prevents the proliferation of cancer cells with EC50 values of 0.3 nM (MX-1) and 5 nM (Capan-1), respectively, indicating its significant antitumor activity (Wang et al., 2016).
Physical Properties Analysis
The physical properties of Talazoparib include its oral availability, demonstrated through favorable pharmacokinetic properties. This compound exhibits high solubility and stability, conducive to effective drug formulation and administration (Wang et al., 2016).
Chemical Properties Analysis
As a PARP inhibitor, Talazoparib's chemical properties are marked by its mechanism of action, specifically inhibiting the repair of DNA damage in cancer cells. This action induces cell death in BRCA1/2 mutant cancer cells, showcasing its potent antitumor activity. Its high binding affinity and selectivity for PARP1/2 further underscore its chemical significance (Wang et al., 2016).
Scientific Research Applications
Application in Protein Research
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : This compound has been used in the study of human heat shock protein 90 (HSP90), a drug target .
- Methods of Application : The compound was used in complex with HSP90. The structure was determined using X-ray diffraction with a resolution of 1.76 Å .
- Results or Outcomes : The study found that the binding properties of drug-like compounds to HSP90 depend on whether the protein has a loop or a helical conformation in the binding site of the ligand-bound state .
Application in Material Science
- Scientific Field : Material Science .
- Summary of the Application : A similar compound has been used in the synthesis of metal–organic frameworks (MOFs) .
- Methods of Application : The compound was synthesized solvothermally by reacting LnCl3·6H2O with 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid (H2L) .
- Results or Outcomes : The synthesized MOFs displayed a (6,8)-connected 3D structure. One of the MOFs showed reasonable photocatalytic degradation of the model aromatic dye methyl violet .
Application in Drug Design
- Scientific Field : Pharmacology .
- Summary of the Application : This compound has been used in the study of drug design, specifically in the context of protein-ligand interactions .
- Methods of Application : The compound was used in complex with HSP90. The structure was determined using X-ray diffraction .
- Results or Outcomes : The study found that the binding properties of drug-like compounds to HSP90 depend on whether the protein has a loop or a helical conformation in the binding site of the ligand-bound state .
Application in Drug Design
- Scientific Field : Pharmacology .
- Summary of the Application : This compound has been used in the study of drug design, specifically in the context of protein-ligand interactions .
- Methods of Application : The compound was used in complex with HSP90. The structure was determined using X-ray diffraction .
- Results or Outcomes : The study found that the binding properties of drug-like compounds to HSP90 depend on whether the protein has a loop or a helical conformation in the binding site of the ligand-bound state .
properties
IUPAC Name |
7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one | |
CAS RN |
1207454-56-5 | |
Record name | BMN-673 (Racemic) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207454565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Citations
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